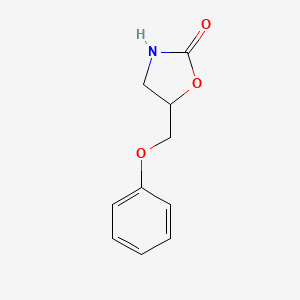

5-(Phenoxymethyl)-1,3-oxazolidin-2-one

Description

Properties

CAS No. |

19111-20-7 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

5-(phenoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO3/c12-10-11-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |

InChI Key |

FGGFJGCTPLMHDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Phenoxymethyl)-1,3-oxazolidin-2-one: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Privileged Status of the Oxazolidinone Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in a multitude of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 1,3-oxazolidin-2-one ring is a quintessential example of such a scaffold, most famously represented by the antibiotic Linezolid, the first of its class to gain FDA approval in 2000.[1] This five-membered heterocyclic system is a bioisostere for functionalities like amides and carbamates, offering improved metabolic stability and pharmacokinetic properties.

This guide focuses on a specific, highly versatile member of this family: 5-(Phenoxymethyl)-1,3-oxazolidin-2-one . This molecule and its derivatives serve as a cornerstone for developing agents with a wide spectrum of pharmacological activities, from central nervous system (CNS) depressants to potential antimicrobial and anti-inflammatory drugs.[2] We will dissect its chemical architecture, explore robust synthetic pathways, and delve into its proven and potential applications, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section details the structural identity, physicochemical characteristics, and the spectroscopic signature of 5-(phenoxymethyl)-1,3-oxazolidin-2-one and its key derivatives.

Chemical Structure and Stereochemistry

The core structure features a 1,3-oxazolidin-2-one ring substituted at the 5-position with a phenoxymethyl group. A critical feature is the chiral center at the C5 carbon, meaning the molecule can exist as (R) and (S) enantiomers. This stereochemistry is often pivotal for biological activity.[3] The nitrogen at the N3 position is a key point for derivatization, with the N-H parent compound being a primary building block and N-substituted analogues (e.g., N-phenyl) being common subjects of study.

Caption: Figure 1: Structures of the parent compound and an N-phenyl derivative.

Physicochemical Properties

The properties of these compounds can be summarized for comparative analysis. The data below is for the well-documented N-phenyl derivative, which serves as a representative example.

| Property | Value (for N-Phenyl Derivative) | Source |

| IUPAC Name | 5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | PubChem[4] |

| CAS Number | 1226-26-2 | PubChem[4] |

| Molecular Formula | C₁₆H₁₅NO₃ | PubChem[4] |

| Molecular Weight | 269.29 g/mol | PubChem[4] |

| XLogP3 | 3.2 | PubChem[4] |

| Appearance | White to almost white crystalline powder | Inferred from related compounds[5][6] |

| Solubility | Practically insoluble in water; soluble in alcohol, chloroform | Inferred from related compounds[5][6] |

The Scientific Fingerprint: Spectroscopic Analysis

Spectroscopic data provides an unambiguous identity for a compound and offers insights into its electronic and structural environment.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band typically observed between 1740-1760 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch within the five-membered cyclic carbamate (oxazolidinone) ring. Other key signals include C-O-C stretching from the ether linkage and aromatic C-H and C=C bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is highly informative. Protons on the phenoxy and N-phenyl rings will appear in the aromatic region (~6.8-7.6 ppm). The protons on the oxazolidinone ring are diastereotopic; the two protons of the -CH₂-N group (C4) and the two protons of the -CH₂-O-Ar group will each appear as distinct multiplets. The single proton at the chiral center (C5) will also be a multiplet, typically around 4.8-5.2 ppm, with its coupling constants providing stereochemical information.

-

¹³C NMR: The carbonyl carbon provides a characteristic signal in the downfield region, typically ~155-160 ppm .[7] Aromatic carbons will resonate between ~115-160 ppm. The aliphatic carbons of the oxazolidinone ring (C4 and C5) and the methylene bridge will appear in the upfield region (~40-80 ppm).[8][9]

-

-

Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M⁺) for the N-phenyl derivative would be observed at m/z = 269.[10] Key fragmentation patterns would likely involve the cleavage of the phenoxymethyl side chain, leading to characteristic fragments.

Part 2: Synthesis and Reaction Mechanisms

The synthesis of the 5-(phenoxymethyl)-1,3-oxazolidin-2-one core can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Route 1: Cyclization of 1-Amino-2,3-diols

This is a classical and robust method for forming the oxazolidinone ring. The synthesis begins with a precursor containing the complete carbon-nitrogen-oxygen backbone.

Caption: Figure 2: Synthesis via Amino Diol Cyclization.

Protocol: Synthesis from 3-Phenoxy-1,2-propanediol and Urea [11]

-

Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, combine 1 molar equivalent of 3-phenoxy-1,2-propanediol with approximately 2 molar equivalents of urea.

-

Heating: Heat the mixture to an elevated temperature, typically between 170°C and 200°C. The reaction can be performed neat (without solvent) or with a high-boiling point solvent.

-

Reaction Time: Maintain the temperature for at least three hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dissolve the crude product in a suitable organic solvent like ethyl acetate.

-

Purification: Perform a liquid-liquid extraction by partitioning the organic solution with water. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The final product can be further purified by recrystallization or column chromatography.

-

Causality and Trustworthiness: This method is effective because urea, upon heating, decomposes to generate isocyanic acid (HNCO) in situ, which then reacts with the hydroxyl and amino groups of the precursor to form the cyclic carbamate. Using a 2:1 molar ratio of urea helps drive the reaction to completion. The purification via extraction and recrystallization ensures the removal of unreacted starting materials and byproducts, validating the purity of the final compound.

Route 2: Cycloaddition from Epoxides

This pathway is particularly useful for creating N-substituted derivatives and leverages the high reactivity of the epoxide ring.

Caption: Figure 3: Synthesis via Epoxide Cycloaddition.

Protocol: Synthesis from (Phenoxymethyl)oxirane and Phenyl Isocyanate [10]

-

Reagent Combination: In an appropriate solvent (e.g., dichloromethane), combine equimolar amounts of (phenoxymethyl)oxirane and phenyl isocyanate.

-

Catalyst: The reaction can be slow and is often facilitated by a Lewis acid or base catalyst.

-

Reaction Conditions: The reaction is typically run at room temperature or with gentle heating. Progress is monitored by TLC or GC-MS.

-

Purification: Upon completion, the solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica gel.

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the isocyanate nitrogen onto one of the epoxide carbons, often activated by a catalyst. This ring-opens the epoxide, forming an intermediate that subsequently undergoes intramolecular cyclization to form the stable five-membered oxazolidinone ring. This method's stereochemical outcome is reliable, as the epoxide ring opening and subsequent cyclization typically occur with inversion of configuration at one center and retention at the other, leading to a predictable product.[12]

Modern Approaches: Synthesis from Chiral Aziridines

For drug development, enantiomeric purity is paramount. Modern synthetic chemistry often employs chiral aziridines as versatile three-carbon building blocks to construct enantiomerically pure oxazolidinones. These reactions involve a regioselective aziridine ring-opening, followed by an intramolecular cyclization, often with high retention of configuration.[13][14] This approach offers superior stereocontrol, which is a critical advantage for producing specific, biologically active stereoisomers.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 5-(phenoxymethyl)-1,3-oxazolidin-2-one scaffold is not merely a synthetic curiosity; it is the foundation for compounds with significant therapeutic applications, particularly those targeting the central nervous system.

Central Nervous System (CNS) Activity: A Skeletal Muscle Relaxant

The most prominent therapeutic application of a derivative from this class is as a centrally acting skeletal muscle relaxant. Metaxalone , which is 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone, is an FDA-approved drug marketed as Skelaxin®.[5][15]

-

Mechanism of Action: The precise mechanism of action for metaxalone has not been definitively established. It is believed to be due to general depression of the central nervous system.[5][6][16] Critically, it does not act directly on skeletal muscle fibers or the neuromuscular junction.[5][6] Its muscle relaxant effects are likely a consequence of its sedative properties.[16]

-

Pharmacological Profile: Studies on related oxazolidinones have shown they can reduce the severity of decerebrate rigidity in animal models, suggesting an action on the brainstem or higher brain centers rather than the spinal cord.[3][17] This central activity is consistent with its classification. Patents also describe anticonvulsant and tranquilizer properties for the broader class of 5-phenoxymethyl-2-oxazolidinones.[2]

Potential as Antimicrobial Agents

The oxazolidinone ring itself is a powerful pharmacophore for antibacterial activity. The mechanism involves a unique inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][18] Because this target site and mechanism are unique, there is no cross-resistance with other classes of protein synthesis inhibitors.

While 5-(phenoxymethyl)-1,3-oxazolidin-2-one itself is not an antibiotic, its core structure is ripe for modification. Drug development professionals can leverage this scaffold, applying the structure-activity relationship (SAR) principles learned from Linezolid and other antibacterial oxazolidinones. Key modifications would include:

-

N-Aryl Substitution: Introducing specific substituted aryl groups at the N3 position is crucial for antibacterial activity.

-

C5 Side Chain Modification: While the phenoxymethyl group is the focus here, modifying it or replacing it with other groups, such as the acetamidomethyl group seen in Linezolid, is a key strategy for optimizing antibacterial potency and spectrum.

Avenues for Future Research

The versatility of the oxazolidinone ring suggests that the therapeutic potential of 5-(phenoxymethyl) derivatives is not exhausted. Given that various oxazolidinones have shown anti-inflammatory, antidepressant, and antipsychotic activities, this scaffold represents a promising starting point for new drug discovery campaigns in these areas.[19]

Conclusion

5-(Phenoxymethyl)-1,3-oxazolidin-2-one is a molecule of significant interest to the scientific community. Its robust and varied synthetic routes make it an accessible building block, while its inherent stereochemistry provides a crucial handle for designing specific, potent bioactive agents. With a clinically validated role in central nervous system modulation and a structural framework that overlaps with a blockbuster class of antibiotics, this compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. It offers a proven foundation and a world of opportunity for researchers and drug developers aiming to create the next generation of therapeutics.

References

-

Healio. (2025, July 1). Metaxalone: Uses, Side Effects & Dosage. Healio. [Link]

-

Wikipedia. (n.d.). Metaxalone. Retrieved March 3, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]

-

U.S. Food and Drug Administration. (n.d.). SKELAXIN® (Metaxalone) Tablets DESCRIPTION CLINICAL PHARMACOLOGY. accessdata.fda.gov. [Link]

-

U.S. Food and Drug Administration. (n.d.). SKELAXIN® (Metaxalone). accessdata.fda.gov. [Link]

-

Pfizer. (n.d.). Highlights of prescribing information - SKELAXIN. [Link]

- Google Patents. (n.d.). EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones.

- Hwang, G. I., et al. (n.d.).

-

SpectraBase. (n.d.). 5-Phenoxymethyl-3-(o-tolyl)-2-oxazolidone. [Link]

-

Royal Society of Chemistry. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. [Link]

-

ACS Publications. (2013, November 15). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. [Link]

-

Masaki, M., & Shinozaki, H. (1986). A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity. British Journal of Pharmacology, 89(1), 219–228. [Link]

-

R Discovery. (2002, November 21). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. [Link]

-

Singh, R. B., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]

-

Carter, C. H. (1963). Metaxalone, a new skeletal muscle relaxant. JAOA: Journal of the American Osteopathic Association, 62, 1124-1126. [Link]

-

Masaki, M., & Shinozaki, H. (1986). A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity. British journal of pharmacology, 89(1), 219-228. [Link]

- Google Patents. (n.d.). CN1483729A - Method for producing 5-phenoxymethyl-2-oxazolidinone.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136950, 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202193, 5-Phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

-

Lee, S. K., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(17), 3108. [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: Activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113–119. [Link]

-

SpectraBase. (n.d.). 5-Phenoxymethyl-3-(p-tolyl)-2-oxazolidone. [Link]

-

Heterocycles. (1977). Synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Phenoxymethyl-3-phenyl-2-oxazolidone. NIST Chemistry WebBook. [Link]

-

Beilstein Journals. (2020, July 21). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. [Link]

-

Der Pharma Chemica. (2024, April 19). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1483729A - Method for producing 5-phenoxymethyl-2-oxazolidinone - Google Patents [patents.google.com]

- 3. A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | C16H15NO3 | CID 136950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 5-Phenoxymethyl-3-phenyl-2-oxazolidone [webbook.nist.gov]

- 11. EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones - Google Patents [patents.google.com]

- 12. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

- 13. bioorg.org [bioorg.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Metaxalone - Wikipedia [en.wikipedia.org]

- 16. Metaxalone: Uses, Side Effects & Dosage | Healio [healio.com]

- 17. A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 5-Phenoxymethyl-2-oxazolidinone: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-phenoxymethyl-2-oxazolidinone, a key heterocyclic scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the nuanced aspects of its synthesis, chemical properties, and critical role as a building block in the development of therapeutic agents. We will explore the causality behind experimental choices and provide actionable protocols, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Significance of the Oxazolidinone Core

The 2-oxazolidinone ring is a privileged scaffold in drug discovery, most notably recognized for its presence in the linezolid class of antibiotics. Its rigid, five-membered heterocyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The 5-phenoxymethyl substituent, in particular, offers a versatile handle for synthetic modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

While a dedicated CAS Registry Number for the unsubstituted 5-phenoxymethyl-2-oxazolidinone is not readily found in common chemical databases, its derivatives are extensively cited. This guide will focus on the synthesis and chemistry of this core structure, providing a foundational understanding for researchers working with related compounds.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data for the unsubstituted 5-phenoxymethyl-2-oxazolidinone is not available due to the absence of a specific CAS number and corresponding database entries. However, based on the analysis of closely related and substituted analogs, the following properties can be anticipated.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to have moderate solubility in polar organic solvents |

| ¹H NMR | Characteristic peaks for the phenoxy, methylene, and oxazolidinone ring protons |

| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons |

| IR Spectroscopy | Strong absorption band for the carbamate carbonyl (~1750 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula |

Synthesis of the 5-Phenoxymethyl-2-oxazolidinone Scaffold

The construction of the 5-phenoxymethyl-2-oxazolidinone core can be achieved through several synthetic strategies. The choice of method often depends on the desired stereochemistry at the C5 position and the availability of starting materials.

Cyclization of Amino Alcohols

A common and versatile approach involves the cyclization of a 3-phenoxy-2-hydroxy-1-propanamine precursor. This method allows for the introduction of chirality at the C5 position if an enantiomerically pure amino alcohol is used as the starting material.

Experimental Protocol: Synthesis via Phosgene Equivalent

-

Step 1: Synthesis of 1-amino-3-phenoxy-2-propanol. This precursor can be synthesized from the ring-opening of a suitable epoxide with ammonia or a protected amine, followed by deprotection.

-

Step 2: Cyclization. The amino alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C.

-

Step 3: A phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is added portion-wise. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the acid generated during the reaction.

-

Step 4: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 5: Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality: The use of a phosgene equivalent provides a reactive carbonyl source for the intramolecular cyclization. The base is crucial to deprotonate the alcohol and amine, facilitating their nucleophilic attack on the carbonyl carbon.

From Glycidyl Ethers

An alternative route, often employed in industrial settings, utilizes the reaction of a glycidyl ether with an isocyanate. A notable example is the reaction of triglycidyl isocyanurate with phenol to produce 5-phenoxymethyl-2-oxazolidinone. This method can be cost-effective but may offer less control over stereochemistry.

Workflow Diagram: Synthesis from Glycidyl Ethers

Caption: Synthesis of 5-phenoxymethyl-2-oxazolidinone from triglycidyl isocyanurate and phenol.

Applications in Drug Development

The 5-phenoxymethyl-2-oxazolidinone scaffold is a cornerstone in the design of various therapeutic agents, primarily due to its role as a key intermediate in the synthesis of oxazolidinone antibiotics and other neurologically active compounds.

Antibacterial Agents

The most prominent application of this scaffold is in the synthesis of linezolid analogues. The phenoxymethyl group at the C5 position can be further functionalized, or the phenyl ring can be substituted to modulate the antibacterial spectrum, potency, and safety profile of the resulting drug candidates.

Signaling Pathway: Mechanism of Action of Oxazolidinone Antibiotics

Caption: Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Neurological and Other Therapeutic Areas

Beyond their antibacterial activity, derivatives of 5-phenoxymethyl-2-oxazolidinone have been explored for their potential as monoamine oxidase (MAO) inhibitors, anticonvulsants, and muscle relaxants. The phenoxy moiety can be tailored to interact with specific receptors or enzymes in the central nervous system.

Safety and Handling

As a laboratory chemical, 5-phenoxymethyl-2-oxazolidinone and its derivatives should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) of the particular derivative being used.

Conclusion

The 5-phenoxymethyl-2-oxazolidinone core represents a versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the tunable nature of the phenoxymethyl group provide a robust platform for the development of new therapeutic agents. A thorough understanding of its synthesis, properties, and biological context is essential for researchers aiming to leverage this privileged structure in their drug discovery efforts.

References

-

NIST Chemistry WebBook. 5-Phenoxymethyl-3-phenyl-2-oxazolidone. [Link]

- Google Patents. CN1483729A - Method for producing 5-phenoxymethyl-2-oxazolidinone.

Technical Guide: Pharmacophore Properties & SAR of 5-Phenoxymethyl-2-oxazolidinone

[1]

Executive Summary

5-phenoxymethyl-2-oxazolidinone (INN: Mephenoxalone ) represents a distinct pharmacological branch of the oxazolidinone scaffold, functioning primarily as a central nervous system (CNS) depressant and skeletal muscle relaxant.[1][2] Unlike its structural cousins in the antimicrobial class (e.g., Linezolid), which require N-aryl substitution, Mephenoxalone relies on an unsubstituted nitrogen (N-H) and a specific C5-ether linkage to modulate polysynaptic reflex arcs.

This guide analyzes the pharmacophoric architecture of Mephenoxalone, contrasting its Structure-Activity Relationship (SAR) with antimicrobial oxazolidinones, and details its synthesis and mechanism of action.

Part 1: Structural Anatomy & Pharmacophore Mapping[1]

The pharmacological activity of 5-phenoxymethyl-2-oxazolidinone is dictated by a rigid heterocyclic core that positions a lipophilic aromatic moiety at a precise distance from a polar carbamate region.[1]

Physicochemical Profile[1]

-

Molecular Formula:

[2][3] -

Molecular Weight: 223.23 g/mol [1]

-

LogP: ~1.8 – 2.1 (Optimal for Blood-Brain Barrier penetration).[1]

-

Chirality: The C5 carbon is a stereogenic center. While often synthesized as a racemate, the enantiomers exhibit differential binding affinities in related congeners.

The Pharmacophore Map

The molecule functions through three primary interaction vectors:

-

Lipophilic Anchor (Aromatic): The phenyl ring provides essential hydrophobic interactions and facilitates membrane permeability.

-

H-Bond Acceptor (HBA) Cluster: The C2 carbonyl and the exocyclic ether oxygen act as electron-rich docking points.[1]

-

H-Bond Donor (HBD) Pivot: The unsubstituted N3 nitrogen (N-H) is critical for CNS activity.[1] Note: Substitution at this position (e.g., N-methylation) typically diminishes muscle relaxant potency, whereas N-arylation shifts activity toward antimicrobial profiles.[1]

Visualization: Pharmacophore Interaction Points

Figure 1: Pharmacophore map highlighting the tripartite structure: Lipophilic tail, Ether linker, and Polar heterocyclic head.

Part 2: Divergent SAR – Muscle Relaxant vs. Antibiotic

A critical error in oxazolidinone research is conflating the CNS-active pharmacophore with the antimicrobial pharmacophore.[1] The table below delineates the structural divergence.

| Feature | Mephenoxalone (Muscle Relaxant) | Linezolid (Antibiotic) |

| N3 Position | Unsubstituted (N-H) | N-Aryl substituted (Essential for ribosomal binding) |

| C5 Substituent | Phenoxymethyl (Ether link) | Acylaminomethyl (Amide link) |

| Target | Polysynaptic Reflex Arcs / GABA-A | Bacterial 50S Ribosome (23S rRNA) |

| Mechanism | Neuronal Hyperpolarization | Protein Synthesis Inhibition |

| Lipophilicity | Moderate (CNS penetration required) | Low to Moderate (Systemic distribution) |

Key Insight: The N-aryl group in antibiotics provides pi-stacking interactions within the bacterial ribosome peptidyl transferase center.[1] Mephenoxalone lacks this, rendering it inactive as an antibiotic but active in the CNS, likely due to the specific conformation allowed by the free N-H and flexible ether linker.

Part 3: Mechanism of Action (CNS)

Mephenoxalone acts as a centrally acting muscle relaxant.[4][5][6] It does not act directly on the neuromuscular junction (like curare) or the muscle fiber (like dantrolene).

Pathway Dynamics

-

Absorption: Rapidly absorbed and crosses the Blood-Brain Barrier (BBB).[1]

-

Target Engagement: Modulates interneuronal activity in the spinal cord and brainstem.

-

Effect: Depresses polysynaptic reflexes, reducing tonic somatic motor activity without abolishing voluntary motor control.

-

Neurotransmitter Modulation: Potentiates GABAergic inhibition (indirectly) and reduces excitatory transmission.[5]

Signaling Pathway Diagram

Figure 2: Mechanism of action showing the cascade from BBB penetration to reduction of skeletal muscle tone.

Part 4: Experimental Protocols

Synthesis of 5-phenoxymethyl-2-oxazolidinone

Rationale: The "Fusion Method" is selected for its atom economy and avoidance of phosgene, utilizing urea as the carbonyl source.[1]

Reagents:

-

3-phenoxy-1,2-propanediol (1.0 eq)[1]

-

Urea (1.5 eq)[1]

-

Catalyst: Zinc oxide (ZnO) or Sodium Methoxide (NaOMe) (0.05 eq)[1]

Protocol:

-

Mixing: In a round-bottom flask equipped with a condenser and thermometer, mix 3-phenoxy-1,2-propanediol and urea.

-

Fusion: Heat the mixture to 170–180°C . The mixture will melt.

-

Ammonia Evolution: Maintain temperature.

gas will evolve (monitor via pH paper at outlet). This drives the reaction forward. -

Completion: Continue heating until ammonia evolution ceases (approx. 3-5 hours).

-

Workup: Cool the reaction mass to ~80°C. Add hot water or ethanol to dissolve/recrystallize.

-

Purification: Recrystallize from ethanol/water to yield white crystalline needles.

-

Validation: Melting point (121–123°C) and IR (Characteristic C=O stretch at ~1750 cm⁻¹).

Synthesis Workflow Visualization

Figure 3: Solvent-free fusion synthesis pathway.[1]

Part 5: Metabolic Stability & Toxicology

For researchers developing derivatives, understanding the metabolic "soft spots" of the scaffold is crucial.

-

Metabolic Route: The primary metabolic pathway is hydroxylation of the phenyl ring (positions 4 or 5 relative to the ether link) and O-demethylation if methoxy groups are present (as in Metaxalone).

-

Ring Stability: The oxazolidinone ring is generally stable to hydrolysis under physiological conditions, but can be opened under strong alkaline conditions or specific enzymatic attack (less common).

-

Toxicity Markers: Historical data on Mephenoxalone indicates potential for hemolytic anemia in canine models at high chronic doses, a feature often linked to aniline-like metabolites if the ring degrades, though Mephenoxalone itself is not an aniline derivative.

References

Sources

- 1. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | C16H15NO3 | CID 136950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mephenoxalone - Wikipedia [en.wikipedia.org]

- 3. Mephenoxalone | 70-07-5 | Benchchem [benchchem.com]

- 4. What is Mephenoxalone used for? [synapse.patsnap.com]

- 5. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]

- 6. CAS 70-07-5: Mephenoxalone | CymitQuimica [cymitquimica.com]

(S)-5-(Phenoxymethyl)-2-oxazolidinone: A Technical Guide for Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other is inactive or even harmful. Chiral auxiliaries are powerful tools in asymmetric synthesis, acting as temporary, covalently-bonded stereogenic units that guide a chemical reaction to favor the formation of one diastereomer over another.[1][2] Among the most reliable and versatile of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[1][3]

This guide focuses on a specific and highly effective member of this class: (S)-5-(Phenoxymethyl)-2-oxazolidinone . This building block offers a unique combination of steric and electronic properties that make it an excellent choice for a variety of stereoselective transformations, particularly in the construction of chiral carboxylic acid derivatives, alcohols, and aldehydes. We will explore its synthesis, physicochemical properties, and mechanistic basis for stereocontrol, and provide detailed protocols for its application in key synthetic operations.

Synthesis and Physicochemical Properties

(S)-5-(Phenoxymethyl)-2-oxazolidinone is typically synthesized from (S)-glycidyl phenyl ether, which in turn can be derived from epichlorohydrin and phenol. The synthesis involves the ring-opening of the epoxide with an amine source, followed by cyclization with a phosgene equivalent to form the oxazolidinone ring. Several synthetic routes have been reported in the literature, including methods that utilize reagents like triglycidyl isocyanurate.[4][5]

Once synthesized and purified, the compound is a stable, crystalline solid, facilitating its handling and storage. Key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 90319-52-1 | [6] |

| Molecular Formula | C₁₀H₁₁NO₃ | [7] |

| Molecular Weight | 193.20 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 131.0 to 133.0 °C | |

| Solubility | Soluble in chloroform, ethyl acetate, methanol | [6] |

Spectroscopic characterization is crucial for confirming the identity and purity of the auxiliary. Key expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy provide a reliable fingerprint for the molecule.[7][8][9]

The Core Principle: Asymmetric Alkylation

The primary application of (S)-5-(Phenoxymethyl)-2-oxazolidinone is to function as a chiral auxiliary in diastereoselective alkylation reactions. The general workflow is a robust three-step process: Acylation , Diastereoselective Enolate Formation & Alkylation , and Cleavage .[3]

Step 1: N-Acylation

The first step is the covalent attachment of a prochiral acyl group to the nitrogen atom of the oxazolidinone auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by reaction with an acid chloride or anhydride. Milder methods using acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) can also be employed, avoiding the need for strong bases at this stage.[10][11]

Step 2: Diastereoselective Alkylation

This step is the heart of the asymmetric transformation. The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), at low temperatures (typically -78 °C) to generate a specific enolate.[3][10]

The Mechanism of Stereocontrol

The high diastereoselectivity of the reaction stems from the formation of a rigid, chelated (Z)-enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary ring. This chelation, combined with the steric bulk of the phenoxymethyl group at the C5 position, effectively blocks one face of the enolate.[12][13] The incoming electrophile (e.g., an alkyl halide) is therefore directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2]

// Invisible nodes for positioning text node [shape=point, width=0, height=0, style="", fillcolor="none"]; p1 [pos="2,2!"]; p2 [pos="2,0.5!"];

// Edges to position text relative to the main flow Enolate -> p1 [style=invis]; TS -> p2 [style=invis];

// Connect text to invisible nodes p1 -> TopFace [style=invis]; p2 -> BottomFace [style=invis]; } } Caption: Stereocontrol via a chelated (Z)-enolate intermediate.

Step 3: Auxiliary Cleavage

Once the new stereocenter is set, the chiral auxiliary must be removed to yield the final product. The choice of cleavage method is critical as it determines the functional group of the resulting chiral molecule.[14] This step is designed to be high-yielding and, crucially, to occur without racemization of the newly formed stereocenter.

Common cleavage protocols include:

-

Hydrolysis to Carboxylic Acids : Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard method to gently cleave the N-acyl bond, affording the chiral carboxylic acid.[10][15] The hydroperoxide anion is the active nucleophile, which selectively attacks the exocyclic imide carbonyl.[11]

-

Reduction to Alcohols : Using strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the corresponding chiral primary alcohol.[14]

-

Reduction to Aldehydes : Careful use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can yield chiral aldehydes.[14]

-

Transesterification to Esters : Reaction with alkoxides, like sodium methoxide in methanol, produces the corresponding ester.[15]

A significant advantage of this methodology is that the chiral auxiliary can often be recovered in high yield after the cleavage step, making the process more cost-effective and sustainable.[15]

Applications in Drug Development

The reliability of oxazolidinone auxiliaries has made them a staple in the total synthesis of natural products and active pharmaceutical ingredients (APIs).[12] The ability to predictably install stereocenters is invaluable in constructing complex molecular architectures. For instance, oxazolidinone-based antibacterial agents, such as linezolid, highlight the importance of this heterocyclic core in medicinal chemistry.[16][17][18] While linezolid itself is not synthesized using this auxiliary methodology, the extensive research into oxazolidinones as a class has been mutually beneficial, advancing both their therapeutic and synthetic applications.

Experimental Protocols

Protocol 1: N-Propionylation of (S)-5-(Phenoxymethyl)-2-oxazolidinone

This protocol describes the attachment of a propionyl group to the auxiliary.

Materials:

-

(S)-5-(Phenoxymethyl)-2-oxazolidinone

-

Propionic anhydride

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene, anhydrous

-

Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-5-(Phenoxymethyl)-2-oxazolidinone (1.0 eq).

-

Dissolve the auxiliary in anhydrous toluene.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Add propionic anhydride (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl derivative.

Protocol 2: Diastereoselective Allylation

This protocol details the formation of a new stereocenter via alkylation with allyl iodide.

Materials:

-

N-propionyl-(S)-5-(phenoxymethyl)-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) as a solution in THF

-

Allyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Standard workup reagents

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaN(TMS)₂ solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add allyl iodide (1.5 eq) dropwise.

-

Stir the reaction at -78 °C, monitoring by TLC. The reaction is typically complete within 1-3 hours.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.

Protocol 3: Cleavage to a Chiral Carboxylic Acid

This protocol describes the hydrolytic removal of the auxiliary to yield (S)-2-methyl-4-pentenoic acid.

Materials:

-

Alkylated N-acyl oxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

Hydrogen peroxide (30% aqueous solution)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) and stir for 20 minutes.

-

Acidify the mixture to pH ~2 with aqueous HCl.

-

Extract the product with ethyl acetate (3x). The aqueous layer will contain the recovered chiral auxiliary.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude carboxylic acid, which can be further purified if necessary.

Conclusion

(S)-5-(Phenoxymethyl)-2-oxazolidinone stands as a robust and reliable chiral building block for modern asymmetric synthesis. Its predictable stereochemical control, rooted in the formation of a sterically-shielded chelated enolate, allows for the confident construction of chiral molecules. The straightforward attachment and versatile cleavage protocols, coupled with the potential for auxiliary recovery, make it an efficient and valuable tool for researchers, scientists, and drug development professionals aiming to access enantiomerically pure compounds for a wide range of applications.

References

-

ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Available from: [Link]

-

Fossey, J. S., Anslyn, E. V., Brittain, W. D. G., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. (2008). Available from: [Link]

-

Pharmaffiliates. 90319-52-1| Chemical Name : (R)-(-)-4-Phenyl-2-oxazolidinone. Available from: [Link]

-

PMC. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available from: [Link]

-

Smith, T. E., Richardson, D. P., Truran, G. A., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available from: [Link]

-

Chem-Station. Evans Aldol Reaction. (2014). Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

Evans Enolate Alkylation-Hydrolysis. Available from: [Link]

- Google Patents. Novel method for producing 5-aryloxymethyl-2-oxazolidinones. (2004).

-

SpectraBase. 5-Phenoxymethyl-3-(o-tolyl)-2-oxazolidone. Available from: [Link]

-

PubChem. 5-Phenoxymethyl-3-(O-tolyl)-2-oxazolidone. Available from: [Link]

- Google Patents. Method for producing 5-phenoxymethyl-2-oxazolidinone. (2004).

- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Available from: https://pubs.acs.org/doi/pdf/10.1021/ol010186c

-

MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). Available from: [Link]

-

PMC. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Available from: [Link]

-

ResearchGate. Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2003). Available from: [Link]

-

SpectraBase. 5-Phenoxymethyl-3-(p-tolyl)-2-oxazolidone - Optional[13C NMR]. Available from: [Link]

-

ChemRxiv. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Available from: [Link]

-

Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Available from: [Link]

-

NIST WebBook. 5-Phenoxymethyl-3-phenyl-2-oxazolidone. Available from: [Link]

- Google Patents. Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone. (2021).

-

PubChem. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one. Available from: [Link]

-

PMC. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Available from: [Link]

-

PubMed. Synthesis and antibacterial activity of 5-substituted oxazolidinones. (2003). Available from: [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones - Google Patents [patents.google.com]

- 5. CN1483729A - Method for producing 5-phenoxymethyl-2-oxazolidinone - Google Patents [patents.google.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 5-Phenoxymethyl-3-(O-tolyl)-2-oxazolidone | C17H17NO3 | CID 624882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. connectsci.au [connectsci.au]

- 16. researchgate.net [researchgate.net]

- 17. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsubstituted Oxazolidinone Core: From Inert Scaffold to Bioactive Powerhouse

Topic: Biological Activity of Unsubstituted Oxazolidinone Rings Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The oxazolidinone class represents the first entirely new structural class of antibiotics introduced in the last four decades, epitomized by Linezolid and Tedizolid. However, a critical distinction exists between the unsubstituted 2-oxazolidinone core (

This technical guide analyzes the structural biology, safety profile, and synthetic utility of the unsubstituted core, providing a roadmap for researchers utilizing this scaffold in de novo drug design.

Part 1: The Scaffold – Structural Biology & The "Silent" Core

Chemical Identity and Stability

The unsubstituted 2-oxazolidinone (1,3-oxazolidin-2-one) is a five-membered heterocyclic ring containing nitrogen and oxygen.[1] Unlike its active derivatives, the bare ring lacks the steric and electrostatic features required for high-affinity binding to biological targets.

-

Rigidity: The ring is planar to slightly puckered, providing a rigid spacer that can orient side chains in 3D space.

-

Electronic Profile: It acts as a hydrogen bond acceptor (carbonyl oxygen) and a weak donor (NH, if N-unsubstituted).

-

Metabolic Stability: The cyclic carbamate structure is highly stable against hydrolysis compared to acyclic carbamates, making it an ideal drug scaffold.

The "Unsubstituted Paradox" (Lack of Antimicrobial Activity)

Research confirms that the unsubstituted 2-oxazolidinone ring possesses no significant antibacterial activity .

-

Mechanism of Failure: The antibiotic mechanism of oxazolidinones (e.g., Linezolid) relies on binding to the 23S rRNA of the bacterial 50S ribosomal subunit.

-

Critical Interactions:

-

N-Aryl Group: Requires a hydrophobic pocket interaction (often enhanced by fluorine).

-

C5-Side Chain: The

-configured acylaminomethyl group is essential for hydrogen bonding with nucleotide G2505.

-

Intrinsic Biological Activities (The "Niche")

While the core is antibiotic-inactive, it is not devoid of biological relevance.

-

Anticonvulsant Activity: Historically, 2,4-oxazolidinediones (e.g., Trimethadione) were used as anticonvulsants. The 2-oxazolidinone core shares structural homology, and some simple derivatives show weak anticonvulsant effects by modulating ion channels, though they are rarely used clinically for this purpose today.

-

MAO Inhibition Risk: The oxazolidinone ring mimics the structure of certain neurotransmitters. While the unsubstituted ring is a weak inhibitor, it serves as a structural alert. The "off-target" MAO inhibition seen in Linezolid is partly intrinsic to the ring's shape, which fits the MAO-A active site, though potency is driven by side chains.

Part 2: Visualization of Structure-Activity Relationships (SAR)

The following diagram illustrates how the inert core is transformed into an active drug and the specific roles of each substitution.

Caption: SAR evolution from the inert 2-oxazolidinone core to a potent antibiotic, highlighting the necessity of N-aryl and C5 substitutions.

Part 3: Toxicity and Safety Profile

Understanding the toxicity of the core is vital for researchers using it as a starting material or metabolite.

| Parameter | Unsubstituted 2-Oxazolidinone Profile | Clinical Implication |

| Acute Toxicity (Oral) | LD50 > 2000 mg/kg (Rat) | Generally considered low acute toxicity. |

| Irritation | Moderate Eye/Skin Irritant | Requires PPE during synthesis handling. |

| Genotoxicity | Negative in Ames Test | The core ring itself is not mutagenic. |

| Metabolism | High Stability | Excreted largely unchanged or as simple hydrolysis products. |

| Bone Marrow | No Myelosuppression | Myelosuppression (anemia/thrombocytopenia) is associated with the fluorinated N-aryl and C5-side chain of Linezolid, not the bare ring. |

Key Insight: The toxicity issues associated with oxazolidinone antibiotics (mitochondrial protein synthesis inhibition) are driven by the same structural features that confer antibacterial activity. The unsubstituted core does not bind mitochondrial ribosomes efficiently, rendering it far less toxic (but also therapeutically useless as an anti-infective).

Part 4: Experimental Protocols

Protocol A: Green Synthesis of the 2-Oxazolidinone Core

Objective: Synthesize the unsubstituted scaffold without using toxic phosgene, utilizing CO2 fixation (Green Chemistry).

Reagents:

-

Ethanolamine (Amino alcohol substrate)

-

CO2 (Carbon source, balloon pressure)

-

Ionic Liquid Catalyst (e.g., [Bmim]OH) or DBU (Superbase)

Workflow:

-

Setup: Charge a high-pressure autoclave or sealed tube with Ethanolamine (10 mmol) and Catalyst (5 mol%).

-

Reaction: Pressurize with CO2 (1–5 MPa) and heat to 100–120°C.

-

Duration: Stir for 4–12 hours.

-

Workup: Cool to room temperature. Vent CO2.

-

Purification: Extract with Ethyl Acetate. The ionic liquid remains in the aqueous/heavy phase (recyclable).

-

Validation: Confirm structure via ¹H NMR (Signals at ~4.4 ppm for O-CH2, ~3.6 ppm for N-CH2).

Protocol B: Screening for MAO Inhibition Potential

Objective: Determine if a new oxazolidinone derivative retains the core's intrinsic MAO liability.

Method: Fluorometric Monoamine Oxidase Assay

-

Enzyme Source: Recombinant Human MAO-A and MAO-B.[]

-

Substrate: Tyramine (non-selective) or Kynuramine (fluorogenic).

-

Procedure:

-

Incubate test compound (0.1 µM – 100 µM) with enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C.

-

Add substrate and Amplex Red reagent (detects H2O2 generation).

-

Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.

-

-

Analysis: Calculate IC50.

-

Reference: Clorgyline (MAO-A selective), Deprenyl (MAO-B selective).

-

Self-Validation: If the unsubstituted core is used as a negative control, expect IC50 > 100 µM (weak/inactive). Active derivatives (e.g., Linezolid) typically show IC50 in the 4–10 µM range.

-

Part 5: Future Perspectives & Synthesis Workflow

The unsubstituted ring is currently experiencing a renaissance as a chiral auxiliary (Evans Auxiliary) and a precursor for N-unsubstituted derivatives that serve as intermediates for "Next-Gen" oxazolidinones (e.g., conformationally restricted analogs).

Caption: Synthetic workflow from amino alcohol precursors to the versatile oxazolidinone scaffold.

References

-

MDPI Molecules. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

National Institutes of Health (PMC). (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry.[1][3] Retrieved from [Link]

-

PubChem. (2025).[4] 2-Oxazolidinone Compound Summary (CID 73949). Retrieved from [Link]

Sources

5-(Phenoxymethyl)-1,3-oxazolidin-2-one molecular weight and formula

Core Scaffold Analysis & Synthetic Methodology

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, 5-(Phenoxymethyl)-1,3-oxazolidin-2-one represents more than a singular chemical entity; it is a "privileged scaffold."[1][2][3] This molecular architecture serves as the foundational pharmacophore for a generation of muscle relaxants (e.g., Metaxalone, Mephenoxalone) and, more critically, the structural precursor to the oxazolidinone class of antibiotics (e.g., Linezolid).

For the drug development professional, understanding this core structure is essential for two reasons:

-

Chiral Versatility: The C5 position is a stereogenic center.[2] The biological activity of oxazolidinones is often strictly governed by this chirality (typically the (S)-enantiomer for antibacterials).[1][2]

-

Metabolic Stability: The cyclic carbamate (oxazolidinone) moiety mimics the peptide bond but offers superior resistance to proteolytic hydrolysis.

Physicochemical Identity

The following data establishes the baseline specifications for 5-(Phenoxymethyl)-1,3-oxazolidin-2-one (unsubstituted nitrogen and phenyl ring).

| Parameter | Specification | Technical Note |

| IUPAC Name | 5-(Phenoxymethyl)-1,3-oxazolidin-2-one | Often referred to as the "Parent Oxazolidinone Scaffold."[1][2] |

| CAS Registry | 4302-53-8 (Racemic) | Specific enantiomers have distinct CAS numbers (e.g., (5R) or (5S)).[1][2] |

| Molecular Formula | C₁₀H₁₁NO₃ | High atom economy relative to its functional density.[1][2] |

| Molecular Weight | 193.20 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD).[1][2] |

| LogP (Predicted) | ~1.2 - 1.5 | Indicates moderate lipophilicity, suitable for oral bioavailability (Lipinski compliant).[2] |

| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., 50S ribosomal subunit).[2] |

| H-Bond Acceptors | 3 (O, N) | Carbonyl oxygen and ether oxygen serve as key interaction points.[1][2] |

| Melting Point | 120–122 °C | Crystalline solid, facilitating easy purification via recrystallization. |

Synthetic Architecture & Protocols

A. The "Green" Pathway (Atom Economy Focus)

For generating the racemic scaffold efficiently, the reaction between Phenyl Glycidyl Ether (PGE) and Urea is the industrial standard due to low cost and scalability.

Mechanism: Lewis-acid catalyzed ring-opening of the epoxide by the urea nitrogen, followed by intramolecular cyclization and elimination of ammonia.[1][2]

B. The Stereoselective Pathway (Chiral Pool Approach)

For pharmaceutical applications requiring high enantiomeric excess (ee), we utilize (S)-Epichlorohydrin or (S)-Glycidyl Phthalimide.[1][2]

Detailed Protocol: Enantioselective Synthesis via Carbamate Cyclization

Rationale: This method avoids the harsh conditions of direct phosgenation and utilizes the "chiral pool" to set the C5 stereochemistry.

Reagents:

-

Cyclization Agent: Potassium Carbonate / CO2 source (or pre-formed carbamate)[2]

Step-by-Step Methodology:

-

Ether Formation: React (S)-epichlorohydrin with phenol (1.0 eq) and K₂CO₃ (1.1 eq) in acetonitrile at reflux.

-

Carbamate Insertion: The resulting chiral phenyl glycidyl ether is treated with Sodium Cyanate (NaOCN) and MgSO₄ (catalyst) in water/organic biphasic system.

-

Cyclization: Heat the intermediate to induce ring closure.[2]

-

Purification: Recrystallize from Ethanol/Water (8:2).

C. Synthetic Logic Flowchart

The following diagram illustrates the decision matrix for synthesizing this scaffold based on the desired end-product (Racemic vs. Chiral).

Figure 1: Synthetic decision tree comparing the industrial racemic route (yellow) vs. the pharmaceutical enantioselective route (blue).

Structural Activity Relationship (SAR)

The 5-(Phenoxymethyl)-1,3-oxazolidin-2-one structure is not merely a passive linker.[1][2] It actively participates in binding events.

Pharmacophore Mapping

In the context of antibacterial activity (e.g., binding to the 23S rRNA of the 50S ribosomal subunit):

-

The C5-Side Chain: The phenoxymethyl group orients the molecule within the hydrophobic pocket.[1]

-

The 3-Nitrogen: In advanced drugs (Linezolid), this N is substituted with an aryl ring (usually fluorinated).[2] However, in this parent scaffold, the unsubstituted NH allows for further derivatization.

-

The Carbonyl (C2=O): Acts as a critical Hydrogen Bond Acceptor.[2]

Figure 2: Pharmacophore decomposition of the scaffold showing functional regions.[1][2]

Analytical Validation Protocols

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

A. Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

-

δ 7.30–6.90 (m, 5H): Aromatic protons (Phenyl group).

-

δ 7.50 (br s, 1H): NH proton (exchangeable with D₂O). Note: If substituted, this disappears.

-

δ 4.80 (m, 1H): The chiral C5-H .[1][2] This is the diagnostic multiplet.

-

δ 4.10 (d, 2H): The exocyclic -CH₂-O- methylene protons.[1][2]

-

δ 3.60 & 3.30 (dd, 2H): The ring C4-H₂ protons (diastereotopic).[2]

B. HPLC Purity & Chiral Separation

For drug applications, enantiomeric purity is non-negotiable.

-

Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

-

Target: ee > 99.5%.

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 202193, 5-Phenyl-1,3-oxazolidin-2-one derivatives.[1][2][4] Retrieved from [Link][2]

-

Google Patents. (2004).[2] Method for producing 5-phenoxymethyl-2-oxazolidinone (CN1483729A).[1][2] Retrieved from

-

Fernandes, G., et al. (2023).[5] Oxazolidinones as versatile scaffolds in medicinal chemistry.[1][2][5][6][7] RSC Medicinal Chemistry.[1][2][5][6] Retrieved from [Link]

-

Zhu, Y., et al. (2023).[8] Oxazolidinone: A promising scaffold for the development of antibacterial drugs.[5][6][7][8] European Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

Sources

- 1. 5-Phenoxymethyl-3-phenyl-2-oxazolidone [webbook.nist.gov]

- 2. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | C16H15NO3 | CID 136950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarshare.temple.edu [scholarshare.temple.edu]

- 4. 5-Phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 202193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Document: Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153) - ChEMBL [ebi.ac.uk]

- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazolidinone: A promising scaffold for the development of antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Pharmacochemistry: Metaxalone vs. the 5-Phenoxymethyl-2-oxazolidinone Scaffold

[1][2]

Executive Summary This technical guide delineates the critical structural, synthetic, and pharmacokinetic distinctions between Metaxalone (the active pharmaceutical ingredient in Skelaxin®) and its core pharmacophore, 5-phenoxymethyl-2-oxazolidinone (hereafter referred to as the Unsubstituted Scaffold ).

While the Unsubstituted Scaffold represents the chemical backbone of this drug class, it lacks the specific 3,5-dimethyl substitution on the phenyl ring that confers Metaxalone with its optimal lipophilicity (LogP), blood-brain barrier (BBB) permeability, and metabolic stability. For drug development professionals, distinguishing these two entities is critical during impurity profiling, as the Unsubstituted Scaffold can arise as "Impurity A" if phenol contaminants are present during synthesis.

Structural & Physicochemical Divergence[2][3]

The primary difference between these molecules lies in the substitution pattern of the aryloxy ring. This structural modification fundamentally alters the molecule's interaction with the central nervous system (CNS).

Chemical Architecture

-

Metaxalone: 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone.[1][2][3][4][5]

-

Unsubstituted Scaffold: 5-(phenoxymethyl)-2-oxazolidinone.[1][2][3][4][5]

The oxazolidinone ring acts as the polar head group, while the aryloxy tail provides the lipophilic domain.

Figure 1: Structural comparison highlighting the lipophilic modulation provided by the dimethyl groups.

Structure-Activity Relationship (SAR) Implications

The addition of two methyl groups at the meta positions (3,5-) of the phenyl ring in Metaxalone is not arbitrary. It serves three critical functions:

-

Lipophilicity Enhancement: The Unsubstituted Scaffold is significantly more polar.[4] Metaxalone's dimethyl groups increase the partition coefficient (LogP), facilitating passive diffusion across the Blood-Brain Barrier (BBB), which is essential for its CNS-depressant activity [1].

-

Steric Shielding: The methyl groups provide steric hindrance, potentially protecting the ether linkage and the phenyl ring from rapid metabolic attack (e.g., ring hydroxylation) compared to the exposed phenyl ring of the scaffold.

-

Receptor/Target Affinity: While the exact mechanism is unknown, hydrophobic interactions are often crucial for binding to CNS targets. The "greasier" 3,5-dimethylphenyl moiety likely exhibits higher affinity for hydrophobic pockets in ion channels or synaptic proteins than the bare phenyl ring.

Synthetic Pathways & Impurity Origin[2]

The presence of 5-phenoxymethyl-2-oxazolidinone in a Metaxalone batch indicates a specific failure in raw material quality control.[1][2]

The Divergence Point

Both molecules are synthesized via the coupling of a phenol derivative with Triglycidyl Isocyanurate (TGIC) or 3-chloro-1,2-propanediol .[1][2][4] The identity of the product is strictly determined by the starting phenol.

-

Metaxalone Pathway: Requires high-purity 3,5-Xylenol (3,5-dimethylphenol).[1][2][4][5]

-

Impurity Pathway: Arises if the starting 3,5-xylenol is contaminated with Phenol .[1]

Synthetic Workflow Diagram

Figure 2: Parallel synthetic pathways showing how raw material purity dictates the formation of the drug vs. the unsubstituted analog.

Experimental Protocols

Synthesis of Metaxalone (Lab Scale)

Note: This protocol produces the target drug. To synthesize the Unsubstituted Scaffold for use as a reference standard, substitute 3,5-dimethylphenol with equimolar phenol.

Reagents:

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Urea (1.5 eq)

-

Solvent: Toluene or Xylene[1]

Procedure:

-

Etherification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylphenol in water containing NaOH. Heat to 80°C.

-

Addition: Dropwise add 3-chloro-1,2-propanediol over 30 minutes. Maintain temperature at 90-95°C for 4 hours.

-

Isolation of Diol: Cool the mixture. Extract the resulting oily layer (3-(3,5-dimethylphenoxy)-1,2-propanediol) with toluene.[1][2] Wash with water to remove salts.

-

Cyclization: Transfer the toluene layer to a clean reactor. Add Urea.

-

Reaction: Heat gradually to 190-200°C. Ammonia gas will evolve (ensure proper ventilation/scrubbing). Continue heating until ammonia evolution ceases (~3-5 hours).

-

Purification: Cool the reaction mass to 80°C and add Ethyl Acetate. Reflux for 30 minutes, then cool to 10°C. The crude Metaxalone precipitates.

-

Recrystallization: Recrystallize from hot Ethyl Acetate to remove unreacted urea and potential oligomers [2].

Analytical Separation (HPLC)

Distinguishing Metaxalone from the Unsubstituted Scaffold requires a stability-indicating HPLC method.[2][4] The Unsubstituted Scaffold is more polar and will elute earlier than Metaxalone on a reverse-phase column.[1][2]

Method Parameters:

-

Column: C18 (e.g., Phenomenex Luna or equivalent), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (40:60 v/v).

-

Detection: UV at 225 nm (Metaxalone has weak absorption; 225 nm captures the phenyl ring transitions).

-

Injection Volume: 20 µL.

Expected Results:

-

Unsubstituted Scaffold (Impurity): Retention time (RT) ~3-4 minutes (More polar).[2]

-

Metaxalone (API): Retention time (RT) ~6-8 minutes (Less polar).[2]

Validation Note: Ensure resolution (Rs) > 2.0 between the scaffold peak and the main API peak [3].

Pharmacokinetics & Metabolism[10][11][12][13]

The clinical efficacy of Metaxalone is heavily dependent on the 3,5-dimethyl substitution.

| Feature | Metaxalone (Drug) | Unsubstituted Scaffold |

| LogP (Lipophilicity) | High (~2.6) .[1][2][4] Ideal for CNS penetration.[4] | Low (< 1.8) .[4][9] Poor CNS penetration.[4] |

| Metabolism (CYP) | Substrate for CYP1A2 & CYP2C19 .[4][10] Methyl groups are oxidized to carboxylic acids or hydroxylated [4]. | Likely undergoes rapid phenyl ring hydroxylation or direct glucuronidation (Phase II) due to lack of steric hindrance. |

| Half-Life | ~9 hours (Human).[1][2][4][11][12] | Predicted to be shorter due to faster clearance. |

| Bioavailability | Increased significantly with food (high-fat meal).[1][2][4][13][12] | Unknown, likely poor oral absorption relative to Metaxalone. |

Mechanistic Insight: Metaxalone acts as a general CNS depressant.[4][10][11][9][12] It does not directly relax skeletal muscle (unlike dantrolene) but interrupts polysynaptic reflexes in the spinal cord. The Unsubstituted Scaffold, lacking the hydrophobic bulk of the methyl groups, likely fails to achieve the necessary occupancy at these spinal interneurons to produce a therapeutic effect.

References

-

PubChem. (n.d.).[4] Metaxalone Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Reddy, B. S., et al. (2011).[14] Process for preparation of metaxalone. US Patent Application US20110306773A1.[4] Retrieved from

-

Sahu, P. K., et al. (2014). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Journal of Saudi Chemical Society. Retrieved from [Link]

-

FDA. (2002).[4] Skelaxin (Metaxalone) Prescribing Information. U.S. Food and Drug Administration.[12] Retrieved from [Link]

Sources

- 1. 5-Phenoxymethyl-3-phenyl-2-oxazolidone [webbook.nist.gov]

- 2. 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | C16H15NO3 | CID 136950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6538142B1 - Process for the preparation of metaxalone - Google Patents [patents.google.com]

- 4. Metaxalone synthesis - chemicalbook [chemicalbook.com]

- 5. An Improved Process For The Preparation Of Metaxalone [quickcompany.in]

- 6. WO2008006096A1 - Metaxalone synthesis - Google Patents [patents.google.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hakon-art.com [hakon-art.com]

- 10. Metaxalone - Wikipedia [en.wikipedia.org]

- 11. e-lactancia.org [e-lactancia.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Methodological & Application

Synthesis of 5-(phenoxymethyl)-2-oxazolidinone from phenyl glycidyl ether

Application Note: High-Purity Synthesis of 5-(phenoxymethyl)-2-oxazolidinone

Executive Summary

This application note details the synthesis of 5-(phenoxymethyl)-2-oxazolidinone (CAS: 13269-00-6), a critical pharmacophore found in skeletal muscle relaxants (e.g., Mephenoxalone, Metaxalone) and antibacterial agents (Linezolid analogs).

While traditional routes employ hazardous phosgene or expensive isocyanates, this guide prioritizes a "Green Chemistry" approach utilizing Phenyl Glycidyl Ether (PGE) and Urea . This route offers superior atom economy, reduced toxicity, and scalability suitable for both bench-top research and pilot-plant operations. A secondary high-precision protocol using Ethyl Carbamate is provided for applications requiring specific stereochemical control.

Reaction Chemistry & Mechanism

The Core Transformation

The synthesis relies on the cycloaddition of an epoxide with a urea derivative. The reaction proceeds via a nucleophilic ring-opening of the epoxide by the nitrogen of the urea, followed by an intramolecular cyclization that eliminates ammonia.

Reaction Scheme:

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway for the base-catalyzed cycloaddition of urea to phenyl glycidyl ether.

Experimental Protocols

Protocol A: The "Green" Urea Route (Recommended)

Best for: Scalability, cost-efficiency, and avoiding hazardous reagents.

Materials:

-

Phenyl Glycidyl Ether (PGE): 15.0 g (100 mmol)

-

Urea: 9.0 g (150 mmol, 1.5 eq)

-

Catalyst: Sodium Methoxide (NaOMe): 0.27 g (0.5 wt% of PGE) or Magnesium Oxide (MgO) for heterogeneous catalysis.

-

Solvent: DMF (Dimethylformamide) - 20 mL (Optional; reaction can be run neat).

Step-by-Step Procedure:

-

Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Connect the top of the condenser to a gas bubbler (to monitor NH

evolution). -

Charging: Add PGE, Urea, and the Catalyst to the flask.

-

Reaction:

-

Heat the mixture to 135–140°C .

-

Observation: The mixture will become homogeneous. Ammonia gas evolution will begin around 120°C.

-

Maintain temperature for 4–6 hours until ammonia evolution ceases and TLC indicates consumption of PGE.

-

-

Work-up:

-

Cool the reaction mixture to 80°C.

-

Pour the hot mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Note: If DMF was used, the water wash effectively removes the solvent and excess urea.

-

-

Purification:

Yield: 75–85% Melting Point: 138–140°C (Lit. Value)

Protocol B: The Carbamate Route (High Precision)

Best for: Laboratory scale synthesis requiring high purity without high-temperature ammonia evolution.

Materials:

-

Phenyl Glycidyl Ether: 1.50 g (10 mmol)

-

Ethyl Carbamate (Urethane): 1.33 g (15 mmol)[3]

-

Catalyst: Potassium tert-butoxide (t-BuOK): 112 mg (1.0 mmol)

-

Solvent: THF (Tetrahydrofuran) or Toluene.

Step-by-Step Procedure:

-

Dissolution: Dissolve Ethyl Carbamate in dry THF (20 mL) under nitrogen atmosphere.

-

Deprotonation: Cool to 0°C and add t-BuOK. Stir for 15 minutes.

-

Addition: Add Phenyl Glycidyl Ether dropwise over 10 minutes.

-

Cyclization: Allow to warm to room temperature, then reflux (66°C) for 8 hours .

-

Quench: Quench with saturated aqueous NH

Cl. -

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 3:1).

Analytical Data & Validation

Table 1: Physicochemical Properties Validation

| Parameter | Specification | Observed (Protocol A) | Method |

| Appearance | White crystalline powder | White needles | Visual |

| Melting Point | 137–140°C | 138.5°C | Capillary Method |

| IR Spectrum | C=O stretch: ~1740 cm⁻¹ | 1738 cm⁻¹ | FTIR (KBr) |

| ¹H NMR | Conforms | 400 MHz CDCl | |

| Purity | > 98.0% | 98.4% | HPLC (C18, MeOH/H2O) |

Key Identification Signals (¹H NMR, DMSO-d₆):

- 7.60 (s, 1H): N-H proton (Diagnostic for 2-oxazolidinone ring).

- 6.90–7.30 (m, 5H): Aromatic protons.

- 4.85 (m, 1H): CH at position 5 of the ring.

-

4.10 (m, 2H): CH

-

3.30–3.60 (m, 2H): CH

Troubleshooting & Optimization

Common Pitfall: Polymerization

-

Symptom:[4][5][1][2][3][6][7][8] Formation of a sticky, insoluble gum.

-

Cause: Excessive temperature (>160°C) or lack of ammonia removal causes the epoxide to homopolymerize or crosslink.

-

Solution: Ensure efficient stirring and gas venting. Use a nitrogen sweep to remove ammonia continuously.

Common Pitfall: Low Yield

-

Symptom:[4][5][1][2][3][6][7][8] Unreacted epoxide remaining.

-

Cause: Catalyst deactivation (absorption of moisture).

-

Solution: Use freshly prepared NaOMe or calcined MgO. Ensure reagents are dry.

References

-

Iwakura, Y., & Izawa, S. (1971). Glycidyl Ether Reactions with Urethanes and Ureas. A New Synthetic Method for 2-Oxazolidones. The Journal of Organic Chemistry, 29(2), 379-382. Link

-

Tang, J., et al. (2004). Method for producing 5-phenoxymethyl-2-oxazolidinone. Google Patents, CN1483729A. Link

-

Demir, E., et al. (2020).[4] One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Beilstein Journal of Organic Chemistry, 16, 1723–1731. Link

-

Manninen, P. R., & Brickner, S. J. (2005).[9] Preparation of N-Aryl-5-Hydroxymethyl-2-Oxazolidinones from N-Aryl Carbamates. Organic Syntheses, 81, 112. Link

Sources

- 1. EP1391458A2 - Novel method for producing 5-aryloxymethyl-2-oxazolidinones - Google Patents [patents.google.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. ionike.com [ionike.com]

- 4. bioorg.org [bioorg.org]

- 5. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]